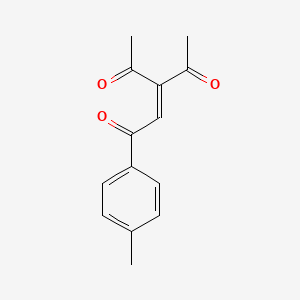
Methyl 3,6-dibromohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dibromohexanoate: is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 3rd and 6th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromohexanoate can be synthesized through the bromination of methyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the hexanoate chain. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,6-dibromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydroxyhexanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Methyl 3-hydroxy-6-bromohexanoate, methyl 3,6-dihydroxyhexanoate.
Reduction: Methyl 3,6-dihydroxyhexanoate.
Oxidation: Hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3,6-dibromohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3,6-dibromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromohexanoate: A mono-brominated derivative of hexanoic acid.
Methyl 3-bromohexanoate: Another mono-brominated derivative with bromine at a different position.
Methyl 3,6-dichlorohexanoate: A similar compound with chlorine atoms instead of bromine.
Uniqueness: Methyl 3,6-dibromohexanoate is unique due to the presence of two bromine atoms at specific positions on the hexanoate chain. This dual bromination imparts distinct reactivity and properties compared to mono-brominated or chloro-substituted analogs. The compound’s unique structure makes it valuable in synthetic chemistry for creating complex molecules with specific functional groups.
Eigenschaften
CAS-Nummer |
89261-15-4 |
|---|---|
Molekularformel |
C7H12Br2O2 |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
methyl 3,6-dibromohexanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-11-7(10)5-6(9)3-2-4-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DLLRCCSJDGKCGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)

![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)







![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)



